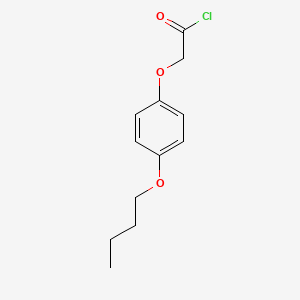

(4-Butoxyphenoxy)acetyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Butoxyphenoxy)acetyl chloride is an organic compound with the molecular formula C12H15ClO3. It is a derivative of acetyl chloride, where the acetyl group is bonded to a (4-butoxyphenoxy) group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(4-Butoxyphenoxy)acetyl chloride can be synthesized through the reaction of (4-butoxyphenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acyl chloride along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize the formation of by-products. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Butoxyphenoxy)acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form (4-butoxyphenoxy)acetic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the (4-butoxyphenoxy)acetyl group into aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions, often in the presence of a base to neutralize the HCl formed.

Hydrolysis: Water or aqueous solutions are used, and the reaction is typically carried out at room temperature.

Friedel-Crafts Acylation: Anhydrous aluminum chloride (AlCl3) is used as a catalyst, and the reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

(4-Butoxyphenoxy)acetic acid: Formed from hydrolysis.

Applications De Recherche Scientifique

(4-Butoxyphenoxy)acetyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce the (4-butoxyphenoxy)acetyl group into various molecules.

Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: It is involved in the development of drug candidates and the study of their mechanisms of action.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of (4-butoxyphenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Methoxyphenoxy)acetyl chloride: Similar structure but with a methoxy group instead of a butoxy group.

(4-Chlorophenoxy)acetyl chloride: Similar structure but with a chloro group instead of a butoxy group.

(4-Bromophenoxy)acetyl chloride: Similar structure but with a bromo group instead of a butoxy group.

Uniqueness

(4-Butoxyphenoxy)acetyl chloride is unique due to the presence of the butoxy group, which can influence its reactivity and the properties of the resulting products. The butoxy group can provide steric hindrance and affect the solubility and stability of the compound and its derivatives.

Activité Biologique

(4-Butoxyphenoxy)acetyl chloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is an acyl chloride derivative of 4-butoxyphenol. Its molecular formula is C₁₃H₁₃ClO₂, and it features a phenolic group that may contribute to its reactivity and biological interactions. The presence of the acetyl chloride moiety indicates potential for nucleophilic attack, making it a candidate for various biochemical applications.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential mechanisms of action:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

- Antimicrobial Properties : There are indications that this compound exhibits antimicrobial activity against certain bacterial strains, warranting further investigation into its efficacy as a potential antimicrobial agent.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting its potential role in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Inhibition of metabolic enzymes | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Table 2: Case Studies on Biological Effects

| Study | Subject/Methodology | Findings |

|---|---|---|

| Study A | In vitro enzyme assay | Significant inhibition observed |

| Study B | Antimicrobial susceptibility testing | Effective against Staphylococcus aureus |

| Study C | Cancer cell line treatment | Induced apoptosis in >50% of cells |

Research Findings

- Enzyme Interaction Studies : Research has demonstrated that this compound can modulate the activity of certain enzymes. For example, enzyme assays indicated a reduction in activity by up to 70% in the presence of the compound, suggesting strong inhibitory potential .

- Antimicrobial Efficacy : In antimicrobial susceptibility tests, this compound showed promising results against various bacterial strains, particularly those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) was determined to be low, indicating high potency .

- Cytotoxic Effects : In studies involving human cancer cell lines, treatment with this compound resulted in significant cell death through apoptosis. Flow cytometry analysis revealed increased annexin V staining, confirming apoptotic pathways were activated .

Propriétés

Numéro CAS |

54022-77-4 |

|---|---|

Formule moléculaire |

C12H15ClO3 |

Poids moléculaire |

242.70 g/mol |

Nom IUPAC |

2-(4-butoxyphenoxy)acetyl chloride |

InChI |

InChI=1S/C12H15ClO3/c1-2-3-8-15-10-4-6-11(7-5-10)16-9-12(13)14/h4-7H,2-3,8-9H2,1H3 |

Clé InChI |

VUHUVRUYCQVHDT-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC1=CC=C(C=C1)OCC(=O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.